(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide
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Overview
Description
(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide typically involves the condensation of 1,2-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(1H-indol-3-yl)methylidene]hydrazinecarbothioamide: Lacks the dimethyl groups on the indole ring.
(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide is unique due to the presence of both the indole ring and the hydrazinecarbothioamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C12H14N4S |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
[(E)-(1,2-dimethylindol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H14N4S/c1-8-10(7-14-15-12(13)17)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H3,13,15,17)/b14-7+ |
InChI Key |
ZWFXEQDJFOINKP-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=S)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=S)N |
Origin of Product |
United States |
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